Distinct Ionization Constants: trans vs. cis Isomer
The trans-isomer is a stronger acid than its cis counterpart. Its first acid dissociation constant (pKa1) is 3.94, which is 0.22 pKa units lower than that of cis-cyclobutane-1,2-dicarboxylic acid (pKa1 4.16) [1]. The difference is even more pronounced for the second dissociation: trans-pKa2 is 5.55, compared to 6.23 for the cis-isomer, a difference of 0.68 pKa units [1]. This indicates the trans-isomer is more readily deprotonated in aqueous solution.
| Evidence Dimension | Acid Dissociation Constant (pKa1) in water |
|---|---|
| Target Compound Data | pKa1 = 3.94 |
| Comparator Or Baseline | cis-cyclobutane-1,2-dicarboxylic acid (pKa1 = 4.16) |
| Quantified Difference | ΔpKa1 = -0.22 |
| Conditions | Potentiometric titration in water at 25°C [1] |
Why This Matters
This difference in acidity can affect the compound's reactivity in acid-catalyzed or base-mediated reactions, its solubility in buffered aqueous systems, and its behavior as a ligand in metal complexation.
- [1] Bloomfield, J. J.; Fuchs, R. Ionization constants of the cyclobutanedicarboxylic acids. Journal of the Chemical Society B: Physical Organic 1970, 363–364. View Source
